molecular formula C19H18O8 B1239115 Ternatin CAS No. 571-71-1

Ternatin

Cat. No.: B1239115
CAS No.: 571-71-1
M. Wt: 374.3 g/mol
InChI Key: DGUWNYKZOJRCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ternatin is a natural product found in Melicope viticina, Fagonia mollis, and other organisms with data available.

Scientific Research Applications

Anti-Diabetic and Anti-Obesity Effects

Ternatin, a cyclic peptide isolated from the mushroom Coriolus versicolor, has shown promising effects in obesity and type 2 diabetes management. In studies involving spontaneously diabetic KK-A(y) mice, this compound and its derivative [D-Leu(7)]this compound were found to suppress the development of hyperglycemia without affecting body weight or adipose tissue weight. These compounds demonstrated a preventive effect on hyperglycemia and a suppressive effect on fatty acid synthesis in the liver (Kobayashi et al., 2012). Additionally, (-)-ternatin inhibited fat accumulation in 3T3-L1 cells and reduced fat mass in mice, suggesting its potential as a therapeutic approach for metabolic disorders (Ito et al., 2009).

Anti-Inflammatory and Anti-Allergic Properties

This compound, also identified as an anti-inflammatory flavonoid, has been shown to inhibit neutrophil migration and modulate macrophage function, suggesting its potential in treating inflammation-related disorders. Its impact on thioglycolate-elicited neutrophil influx in rats and LPS-activated nitric oxide production in mouse peritoneal macrophages indicates its significant anti-inflammatory action (Rao et al., 2003). Furthermore, this compound exhibited both anti-inflammatory and anti-anaphylactic properties, potentially offering an alternative to anti-allergic drugs for conditions like bronchial asthma (Souza et al., 1992).

Hepatoprotective and Antithrombotic Activities

This compound has shown protective effects against liver injury. For instance, it demonstrated marked inhibition of CCl4-induced serum enzymes and morbid histologic changes in rats, indicating its antihepatotoxic activity (Rao et al., 1994). In addition, this compound displayed antithrombotic activity, inhibiting ADP-induced platelet aggregation and preventing tail thrombosis in mice (Souza et al., 1994).

Gastrointestinal Effects

Research on this compound's gastrointestinal effects revealed its gastroprotective and antidiarrhoeal properties. It significantly inhibited gastric lesions induced by ethanol and controlled intestinal motility and secretion, pointing to its potential in managing gastrointestinal disorders (Rao et al., 1997).

Molecular Probing and Synthetic Variants

Efforts have been made to understand this compound's mechanism of action through the design and synthesis of its derivatives. These studies aim to isolate its target protein and understand its biological activity, particularly its role in inhibiting fat accumulation (Kawazoe et al., 2014).

Mechanism of Action

Target of Action

Ternatin, a fungus-born poison, primarily targets the translation elongation factor 1A (eEF1A) . eEF1A is a key player in protein translation, participating in a series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . It forms a ternary complex with GTP and aminoacyl-tRNA (aa-tRNA), which is crucial for protein synthesis .

Mode of Action

This compound disrupts protein translation by binding to eEF1A . Specifically, it binds to the eEF1A ternary complex with GTP and aa-tRNA . This interaction traps eEF1A on elongating ribosomes, inhibiting the translation process . Mutations in domain III of eEF1A can prevent this compound binding and confer resistance to its cytotoxic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein translation . By binding to eEF1A, this compound disrupts the carefully orchestrated series of reactions that eEF1A participates in, including interactions with guanine nucleotides, tRNAs, a guanine nucleotide exchange factor, and the elongating ribosome . This disruption leads to the inhibition of protein synthesis .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The binding of this compound to the eEF1A ternary complex results in the disruption of protein translation . This disruption leads to the inhibition of protein synthesis, which can have cytotoxic effects . This compound and its synthetic variants have been found to be cytotoxic towards cancer cells, with some variants exhibiting up to 500-fold greater potency than this compound itself .

Action Environment

Environmental factors can significantly impact the effectiveness of many compounds

Safety and Hazards

The safety data sheet for Ternatin suggests the use of NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves when handling the compound .

Future Directions

Ternatin and its synthetic variants have shown potential in killing cancer cells . Future research could focus on refining its synthesis and exploring its potential applications in cancer treatment .

Biochemical Analysis

Biochemical Properties

Ternatin plays a crucial role in inhibiting protein translation by binding to the translation elongation factor 1A (eEF1A). This interaction disrupts the normal function of eEF1A, which is essential for the elongation phase of protein synthesis. This compound specifically binds to the eEF1A·GTP·aminoacyl-tRNA complex, preventing the proper accommodation of aminoacyl-tRNA into the ribosome . This inhibition leads to a halt in protein synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces cytotoxicity by disrupting protein synthesis, leading to cell death . It also affects adipocytes by inhibiting adipogenesis at low nanomolar concentrations . This compound’s impact on cell signaling pathways includes the inhibition of the elongation phase of protein synthesis, which can lead to altered gene expression and cellular metabolism. This compound’s ability to interfere with protein translation makes it a potent anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the translation elongation factor 1A (eEF1A) complex. By binding to eEF1A, this compound prevents the release of aminoacyl-tRNA, thereby stalling the ribosome during translation elongation . This stalling triggers quality control pathways that lead to the degradation of eEF1A through the ubiquitin-proteasome system . The degradation of eEF1A further exacerbates the inhibition of protein synthesis, contributing to this compound’s cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound-4, a synthetic variant of this compound, has shown reversible effects upon washout, whereas other related compounds exhibit irreversible effects . The stability and degradation of this compound in vitro and in vivo are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce degradation of eEF1A, which is specific to its mechanism of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low nanomolar concentrations, this compound inhibits adipogenesis, while higher concentrations induce cytotoxicity . In animal studies, this compound has demonstrated a dose-dependent response, with higher doses leading to increased toxicity. The threshold effects and potential adverse effects at high doses are important considerations for its therapeutic application.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis. By inhibiting the translation elongation factor 1A (eEF1A), this compound disrupts the normal flow of protein synthesis, leading to changes in metabolic flux and metabolite levels . The interaction of this compound with eEF1A and its impact on the elongation phase of protein synthesis are central to its metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The localization and accumulation of this compound are influenced by its binding to the eEF1A complex . The transport and distribution of this compound are critical for its efficacy and potency as a therapeutic agent.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its binding to the translation elongation factor 1A (eEF1A) complex. This localization is essential for its activity and function in inhibiting protein synthesis . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its mechanism of action.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-12-7-9(5-6-10(12)20)16-19(26-4)15(22)14-11(21)8-13(24-2)17(25-3)18(14)27-16/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUWNYKZOJRCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205714
Record name Ternatin (flavonoid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-71-1
Record name Ternatin (flavonoid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ternatin (flavonoid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,4'-DIHYDROXY-3,7,8,3'-TETRAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60G0VQS3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ternatin
Reactant of Route 2
Reactant of Route 2
Ternatin
Reactant of Route 3
Reactant of Route 3
Ternatin
Reactant of Route 4
Reactant of Route 4
Ternatin
Reactant of Route 5
Ternatin
Reactant of Route 6
Ternatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.